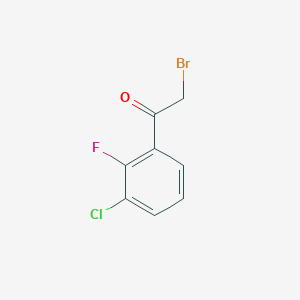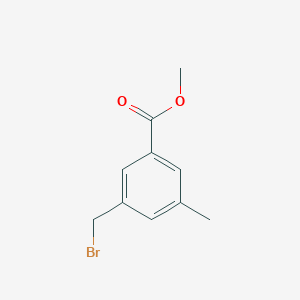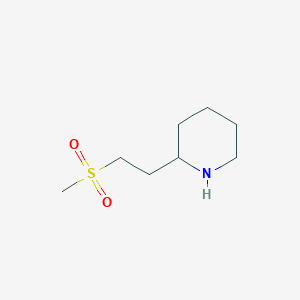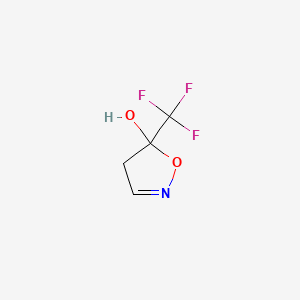
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol
Descripción general
Descripción
The compound 5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. The trifluoromethyl group attached to the isoxazole ring significantly affects the chemical and physical properties of the molecule, making it a valuable building block in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 5-trifluoromethyl-substituted isoxazoles has been achieved through one-pot metal-free [3+2] cycloaddition reactions starting from functionalized halogenoximes and CF3-substituted alkenes. This method allows for the regioselective preparation of 3,5-disubstituted derivatives in good to excellent yields on a multigram scale. Additionally, 5-fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized by late-stage deoxofluorination of corresponding hydroxymethyl or formyl derivatives, which are prepared via metal-free cycloaddition of halogenoximes and propargylic alcohol .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of this compound, quantum mechanical calculations and spectroscopic investigations on related compounds can provide insights into the structural parameters and vibrational frequencies of similar molecules. Density functional theory (DFT) techniques are often used to predict molecular structures and properties, which can be validated by spectroscopic methods such as FT-IR and FT-Raman .
Chemical Reactions Analysis
The reactivity of 5-trifluoromethylisoxazoles can be explored through various chemical reactions. For instance, the reaction of isoxazole-5-carbaldehydes with the Ruppert-Prakash reagent leads to the preparation of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. Additionally, the reaction of hydroxylamine with aryl trifluoromethyl-β-diketones results in the formation of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which can be dehydrated to yield 5-trifluoromethylisoxazoles .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into the isoxazole ring increases the molecule's lipophilicity and can enhance its metabolic stability, making it a desirable modification for drug development. The presence of fluorine atoms can also affect the molecule's hydrogen bonding capabilities, potentially leading to increased biological activity. The physical properties such as melting point, boiling point, and solubility are influenced by the fluorinated substituents and can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-(Trifluoromethyl)-4,5-dihydroisoxazol-5-ol is used in the synthesis of highly functionalized derivatives, contributing to the development of new classes of compounds. For instance, diastereoselective trifluoromethylation and halogenation of isoxazole triflones using the Ruppert–Prakash reagent leads to the creation of 5-trifluoromethyl-2-isoxazoline derivatives with potential biological functions (Kawai et al., 2014). Similarly, trichloroisocyanuric acid has been utilized to promote trifluoromethylation, providing a novel protocol for constructing CF3-containing 4,5-dihydroisoxazoles from allylic oximes (Zhang et al., 2017).
Biological and Medicinal Applications
In the realm of biological and medicinal research, this compound derivatives have been explored for various applications. One derivative has been identified as a powerful stimulant of glucose oxidation in isolated working rat hearts, implying potential use in treating ischemic heart diseases (Cheng et al., 2006). Furthermore, some derivatives exhibit antimycobacterial activity, indicating their potential in treating tuberculosis (Almeida da Silva et al., 2008).
Agricultural Applications
Compounds derived from this compound have also shown promise in agriculture. Ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, synthesized through a regioselective process, demonstrated effects on seed germination and root formation, highlighting their potential as plant growth-regulating agents (Sigan et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as trifluridine target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .
Mode of Action
It’s worth noting that trifluridine, a structurally related compound, acts as anucleoside metabolic inhibitor that gets incorporated into DNA of cells following cell uptake to aberrate DNA function during cell replication .
Biochemical Pathways
For instance, trifluridine is metabolized by the enzyme thymidine phosphorylase to form active metabolites .
Pharmacokinetics
Trifluridine, a related compound, has a bioavailability of at least 57% when taken orally . It is metabolized by thymidine phosphorylase and is mostly excreted via urine .
Result of Action
Similar compounds have shown antiviral activity against herpes simplex virus type 1 and 2 .
Action Environment
Similar compounds like trifluralin have a high affinity to soil and are relatively immobile .
Safety and Hazards
Direcciones Futuras
The field of trifluoromethylation reactions has seen significant growth in recent years, and it is expected to continue to develop in the future . These reactions have wide-ranging applications in the pharmaceutical and agrochemical industries, and ongoing research is likely to lead to the discovery of new reactions and applications .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)3(9)1-2-8-10-3/h2,9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSQULSETVXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NOC1(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381748 | |
| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134219-67-3 | |
| Record name | 5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



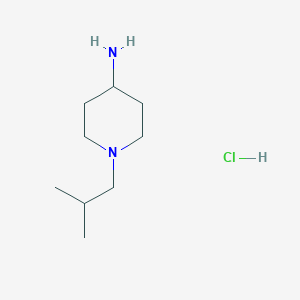
![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)

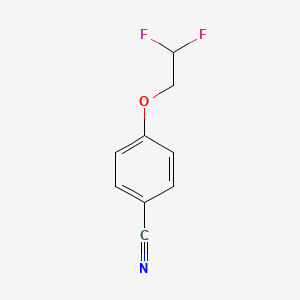
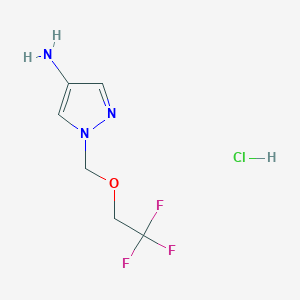
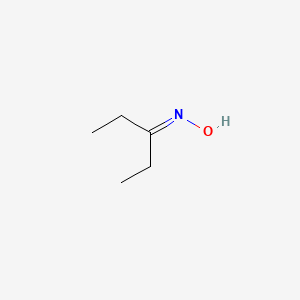
![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)
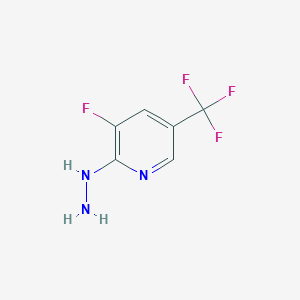

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
